REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].CC(C)CC([O:10][C:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[CH2:14][C:13](=[O:19])[CH:12]=1)=O.Cl>ClCCl.[Cl-].[Na+].O>[C:11]([OH:10])(=[C:12]1[C:11](=[O:10])[CH2:16][C:15]([CH3:17])([CH3:18])[CH2:14][C:13]1=[O:19])[CH2:16][CH:15]([CH3:17])[CH3:14] |f:0.1.2.3,7.8.9|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC1=CC(CC(C1)(C)C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Brine
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice-bath
|
Type
|
TEMPERATURE
|
Details
|
with cooling on ice so the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane (
|
Type
|
EXTRACTION
|
Details
|
6×50 mL, completeness of the extraction
|
Type
|
WASH
|
Details
|
The extract was washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary evaporator under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel using gradient of hexanes going to ethyl acetate:hexanes (1:10)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)(=C1C(=O)CC(C)(C)CC1=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 187.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |